Mao-B-IN-17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mao-B-IN-17 ist ein selektiver und potenter Inhibitor der Monoaminoxidase B (MAO-B) mit einem IC50-Wert von 5,08 μM . Diese Verbindung wird hauptsächlich in der Erforschung von Erkrankungen des zentralen Nervensystems eingesetzt, darunter die Parkinson-Krankheit . Monoaminoxidase B ist ein Enzym, das die oxidative Desaminierung von Monoamin-Neurotransmittern wie Dopamin katalysiert, die eine entscheidende Rolle bei der Regulierung der Stimmung und der Motorfunktionen spielt .

Vorbereitungsmethoden

Die Herstellung von Mao-B-IN-17 umfasst synthetische Wege, die die Verwendung verschiedener Reagenzien und Reaktionsbedingungen beinhalten. Eine Methode beinhaltet die Herstellung einer In-vivo-Formel, indem 50 μL der Dimethylsulfoxid (DMSO)-Hauptlösung entnommen, 300 μL Polyethylenglykol 300 (PEG300) hinzugefügt, gut vermischt und geklärt, dann 50 μL Tween 80 hinzugefügt, gut vermischt und geklärt und schließlich 600 μL zweifach destilliertes Wasser (ddH2O) hinzugefügt, gut vermischt und geklärt werden . Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, umfassen aber typischerweise ähnliche synthetische Wege, die für die Großproduktion optimiert sind.

Analyse Chemischer Reaktionen

Mao-B-IN-17 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung der entsprechenden Aldehyde führen, während Reduktionsreaktionen Alkohole oder Amine ergeben können .

Wissenschaftliche Forschungsanwendungen

Mao-B-IN-17 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Hemmung der Monoaminoxidase B und ihre Auswirkungen auf die Neurotransmitterspiegel zu untersuchen . In der Biologie wird this compound verwendet, um die Rolle der Monoaminoxidase B in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen . In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen des zentralen Nervensystems wie der Parkinson-Krankheit untersucht . Darüber hinaus wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf die Monoaminoxidase B abzielen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die selektive Hemmung der Monoaminoxidase B, eines Enzyms, das für die oxidative Desaminierung von Monoamin-Neurotransmittern verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht this compound die synaptische Verfügbarkeit von Neurotransmittern wie Dopamin, was zur Linderung von Symptomen von Erkrankungen des zentralen Nervensystems beitragen kann . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Bindung von this compound an die aktive Stelle der Monoaminoxidase B, wodurch verhindert wird, dass das Enzym die Oxidation von Neurotransmittern katalysiert .

Wirkmechanismus

The mechanism of action of Mao-B-IN-17 involves the selective inhibition of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters . By inhibiting this enzyme, this compound increases the synaptic availability of neurotransmitters such as dopamine, which can help alleviate symptoms of central nervous system disorders . The molecular targets and pathways involved include the binding of this compound to the active site of monoamine oxidase B, preventing the enzyme from catalyzing the oxidation of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Mao-B-IN-17 ist in seiner Selektivität und Potenz als Monoaminoxidase-B-Inhibitor einzigartig. Ähnliche Verbindungen umfassen Selegilin, Rasagilin und Safinamid, die ebenfalls als Monoaminoxidase-B-Inhibitoren verwendet werden . This compound weist eine unterschiedliche chemische Struktur und verschiedene Bindungsaffinitäten im Vergleich zu diesen Verbindungen auf . So sind beispielsweise Selegilin und Rasagilin irreversible Inhibitoren, während Safinamid ein reversibler Inhibitor ist . Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung der Monoaminoxidase B und ihrer Rolle bei Erkrankungen des zentralen Nervensystems .

Biologische Aktivität

Mao-B-IN-17 is a selective inhibitor of monoamine oxidase B (MAO-B), a critical enzyme involved in the metabolism of neurotransmitters such as dopamine. Its biological activity has significant implications for neurodegenerative diseases, particularly Parkinson's disease. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Overview of MAO-B

MAO-B is primarily located on the outer mitochondrial membrane and plays a vital role in the oxidative deamination of monoamines, including dopamine. Elevated levels of MAO-B have been associated with various neurological disorders, notably Parkinson's disease, where its activity correlates with neuronal damage and dopaminergic cell loss . Inhibition of MAO-B can enhance dopaminergic neurotransmission and provide neuroprotective effects.

Pharmacological Profile of this compound

This compound has demonstrated potent inhibitory activity against MAO-B, with an IC50 value reported at 5.08 μM . This compound is notable for its selectivity towards MAO-B over MAO-A, making it a promising candidate for therapeutic interventions in Parkinson's disease without the side effects associated with non-selective MAO inhibitors .

Comparative Inhibition Potency

The following table summarizes the IC50 values of various compounds, including this compound, against MAO-B:

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 5.08 | N/A |

| ACH10 | 0.14 | 167.29 |

| ACH14 | 0.15 | N/A |

| Lazabemide | N/A | Reversible |

| Pargyline | N/A | Irreversible |

The mechanism by which this compound exerts its inhibitory effects involves competitive inhibition of the MAO-B enzyme. The binding affinity and reversibility of this interaction are critical for its therapeutic efficacy. Studies indicate that this compound forms stable complexes with MAO-B, preventing the breakdown of neurotransmitters like dopamine .

Research Findings and Case Studies

Recent studies have highlighted the importance of selective MAO-B inhibitors in managing Parkinson's disease:

- Neuroprotective Effects : In animal models, selective inhibition of MAO-B has been shown to reduce oxidative stress and neuronal apoptosis. This is particularly relevant as increased oxidative stress is a hallmark of neurodegeneration in Parkinson's disease .

- Behavioral Improvements : In preclinical trials, animals treated with Mao-B inhibitors exhibited improved motor functions and reduced symptoms associated with Parkinson's disease, suggesting potential benefits for human patients .

- Potential for Combination Therapy : Research indicates that combining Mao-B inhibitors like this compound with other dopaminergic therapies may enhance overall efficacy and provide better symptom control in Parkinson's patients .

Eigenschaften

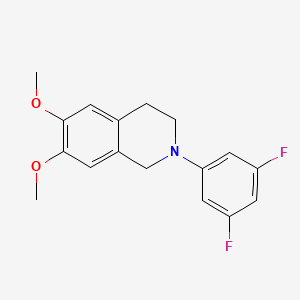

Molekularformel |

C17H17F2NO2 |

|---|---|

Molekulargewicht |

305.32 g/mol |

IUPAC-Name |

2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C17H17F2NO2/c1-21-16-5-11-3-4-20(10-12(11)6-17(16)22-2)15-8-13(18)7-14(19)9-15/h5-9H,3-4,10H2,1-2H3 |

InChI-Schlüssel |

XZTKRGSHRFWZIG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=CC(=CC(=C3)F)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.